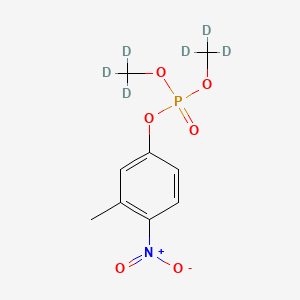
Fenitrooxon-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenitrooxon-d6 is a deuterated analog of Fenitrooxon, an organophosphorus compound. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C9H6D6NO6P, and it has a molecular weight of 267.21 .
Biochemical Analysis
Biochemical Properties
It is known that Fenitrooxon-d6 interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research .
Cellular Effects
It has been suggested that Fenitrooxon, a photoproduct of fenitrothion, may alter steroid hormones biosynthesis in bovine adrenal cultured cells . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that fenitrothion, a related compound, is rapidly and extensively absorbed from the mammalian intestinal tract and eliminated, predominantly in the urine and faeces, within 24 hours . This suggests that this compound may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
It is known that the dose of related compounds, such as fenitrothion, required for inducing diabetes depends on the animal species, route of administration, and nutritional status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenitrooxon-d6 involves the deuteration of Fenitrooxon. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions: Fenitrooxon-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Fenitrooxon-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a labeling reagent to study protein interactions and functions.
Environmental Studies: Employed in the analysis of pesticide degradation and environmental impact.
Pharmacokinetics: Utilized in the study of drug metabolism and distribution in biological systems.
Toxicology: Used to investigate the toxic effects of organophosphorus compounds on living organisms.
Mechanism of Action
Fenitrooxon-d6 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Fenitrooxon: The non-deuterated analog of Fenitrooxon-d6.
Malathion: Another organophosphorus compound used as an insecticide.
Parathion: A highly toxic organophosphorus pesticide.
Comparison: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications where isotopic labeling is required. Compared to Fenitrooxon, this compound provides more precise analytical results in mass spectrometry due to the distinct mass difference. Malathion and Parathion, while similar in their organophosphorus structure, differ significantly in their toxicity and specific applications .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAIAPNXYJWCT-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661970 |
Source


|
| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185155-54-7 |
Source


|
| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
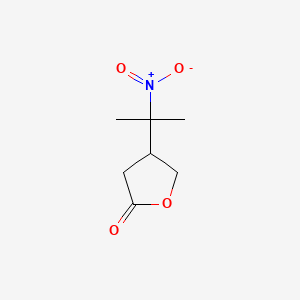
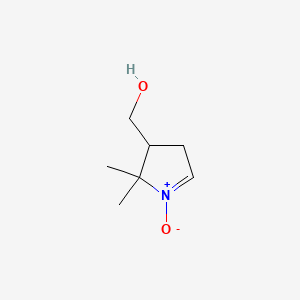
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
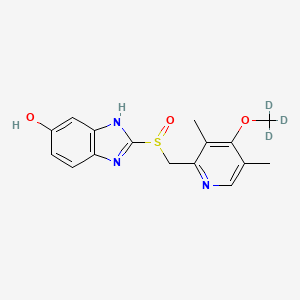
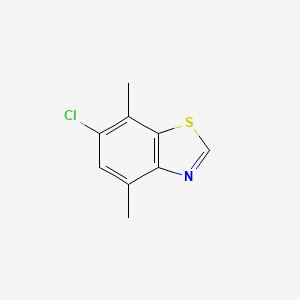
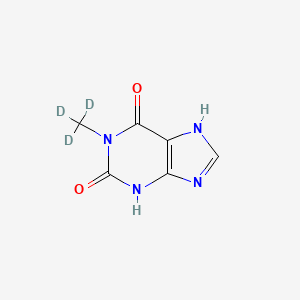
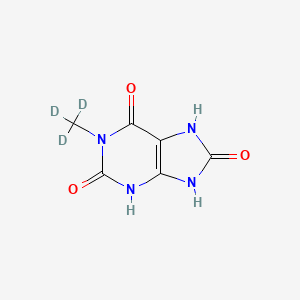

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
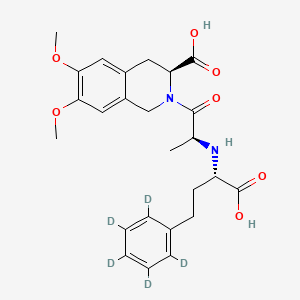
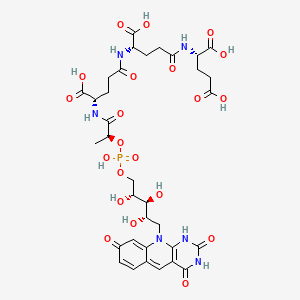
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

